molecular formula C18H16O2 B12555725 2-(Anthracen-9-YL)-1,3-dioxane CAS No. 144075-09-2

2-(Anthracen-9-YL)-1,3-dioxane

Cat. No.: B12555725
CAS No.: 144075-09-2
M. Wt: 264.3 g/mol
InChI Key: HKNPOLCOMCDOBW-UHFFFAOYSA-N
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Description

2-(Anthracen-9-YL)-1,3-dioxane is an organic compound that features an anthracene moiety attached to a 1,3-dioxane ring. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making it a valuable component in various chemical and industrial applications. The 1,3-dioxane ring adds to the compound’s stability and reactivity, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anthracen-9-YL)-1,3-dioxane typically involves the reaction of anthracene derivatives with 1,3-dioxane under specific conditions. One common method is the cycloaddition reaction, where anthracene reacts with dioxane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

2-(Anthracen-9-YL)-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Anthracen-9-YL)-1,3-dioxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Anthracen-9-YL)-1,3-dioxane involves its interaction with molecular targets through its anthracene moiety. The compound can absorb light and undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) in biological systems. These ROS can induce cellular damage or trigger specific biochemical pathways, making the compound useful in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Anthracen-9-YL)-1,3-dioxane stands out due to its unique combination of the anthracene moiety and the 1,3-dioxane ring, which enhances its stability and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring strong fluorescence and photophysical properties .

Properties

CAS No.

144075-09-2

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-anthracen-9-yl-1,3-dioxane

InChI

InChI=1S/C18H16O2/c1-3-8-15-13(6-1)12-14-7-2-4-9-16(14)17(15)18-19-10-5-11-20-18/h1-4,6-9,12,18H,5,10-11H2

InChI Key

HKNPOLCOMCDOBW-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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